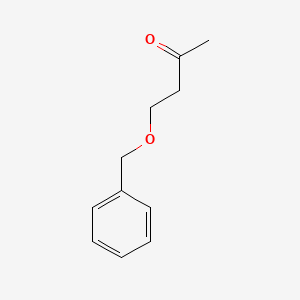

4-Benzyloxy-2-butanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34503. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOZGSIVAZGXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283962 | |

| Record name | 4-Benzyloxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6278-91-7 | |

| Record name | 4-(Phenylmethoxy)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6278-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34503 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006278917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6278-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-butanone, a versatile ketone, serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. Due to the limited publicly available information on its direct biological activities, this guide also explores the broader context of benzyloxy ketones and their potential relevance in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sweet, fruity odor. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 6278-91-7 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 90-92 °C at 0.1 mmHg | [3] |

| Density | 1.027 g/mL at 20 °C | [1][3] |

| Flash Point | >113 °C | |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 4-hydroxy-2-butanone. The following is a detailed experimental protocol adapted from established literature.

Materials and Equipment

-

4-hydroxy-2-butanone

-

Benzyl bromide

-

Silver(I) oxide (Ag₂O)

-

Anhydrous toluene

-

Celite

-

Silica gel

-

Tetrahydrofuran (THF)

-

Hexane

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine 4-hydroxy-2-butanone and anhydrous toluene.

-

Addition of Reagents: Add freshly prepared silver(I) oxide to the mixture. While stirring vigorously, add benzyl bromide dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake with toluene.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and tetrahydrofuran as the eluent.

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as NMR and IR to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

While specific, detailed spectra for this compound are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features based on the functional groups present.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzyl Protons: A singlet around 4.5 ppm attributed to the two protons of the -CH₂- group attached to the oxygen and the phenyl group.

-

Methylene Protons (adjacent to ether oxygen): A triplet around 3.6 ppm for the two protons of the -O-CH₂- group.

-

Methylene Protons (adjacent to carbonyl): A triplet around 2.8 ppm for the two protons of the -CH₂-C=O group.

-

Methyl Protons: A singlet around 2.1 ppm corresponding to the three protons of the acetyl group (-COCH₃).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, typically around 208 ppm.

-

Aromatic Carbons: Multiple signals between 127-138 ppm.

-

Benzyl Carbon: A signal around 73 ppm for the -CH₂- carbon of the benzyl group.

-

Methylene Carbon (adjacent to ether oxygen): A signal around 68 ppm.

-

Methylene Carbon (adjacent to carbonyl): A signal around 45 ppm.

-

Methyl Carbon: A signal around 30 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a ketone.

-

C-O-C Stretch: An absorption in the region of 1100-1200 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the benzyl group (m/z = 91) and the loss of the acetyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound. Research on structurally related benzyloxy ketones has explored their potential in various therapeutic areas, including their roles as intermediates in the synthesis of compounds with anticancer and anti-inflammatory properties.[5][6] However, without direct studies on this compound, any discussion of its biological role remains speculative.

The general class of ketones, particularly ketone bodies, is known to influence various cellular signaling pathways, including those related to metabolism and neuroprotection.[7][8] These pathways often involve modulation of histone deacetylases (HDACs) and interactions with G-protein coupled receptors. It is plausible that synthetic ketones like this compound could interact with similar targets, but this would require dedicated experimental investigation.

Logical Relationship of Presented Data

The following diagram illustrates the logical flow and interconnection of the information provided in this technical guide.

References

- 1. Page loading... [guidechem.com]

- 2. 4-(Benzyloxy)-2-butanone | 6278-91-7 | GAA27891 [biosynth.com]

- 3. This compound | 6278-91-7 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketone bodies, glycolysis, and KATP channels in the mechanism of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-butanone: Synthesis, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-butanone, a versatile ketone with applications as an intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, spectroscopic profile, and a robust experimental protocol for its preparation.

Core Molecular and Physical Data

This compound, also known as 4-(phenylmethoxy)-2-butanone, is a colorless to light yellow oily liquid. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 6278-91-7 | [2] |

| Boiling Point | 90-92 °C at 0.1 mmHg | [3] |

| Density | 1.027 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.505 | [3] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a butanone backbone with a benzyloxy group at the C4 position. The presence of both a ketone carbonyl group and a benzyl ether moiety makes it a useful bifunctional building block in organic synthesis.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | s | 5H | C₆H₅ |

| 4.50 | s | 2H | -OCH₂Ph |

| 3.78 | t, J = 6 Hz | 2H | -CH₂O- |

| 2.70 | t, J = 6 Hz | 2H | -C(=O)CH₂- |

| 2.17 | s | 3H | CH₃C(=O)- |

| Solvent: CDCl₃[4] |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups, most notably the ketone carbonyl and the ether linkage.

| Wavenumber (cm⁻¹) | Description |

| 1725, 1710 (split) | C=O stretch (ketone) |

| 1360 | C-H bend (methyl) |

| 1175 | C-O stretch (ether) |

| 1110, 1090 | C-O stretch |

| 740, 700 | C-H bend (aromatic) |

| Sample: Liquid film[4] |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[4] This method involves the benzylation of 4-hydroxy-2-butanone.

Materials and Equipment

-

4-hydroxy-2-butanone

-

Benzyl bromide

-

Silver (I) oxide

-

Toluene, dry

-

Celite

-

Tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

-

100-mL three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser with nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure

-

Reaction Setup: A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Charging the Flask: The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver (I) oxide.

-

Addition of Benzyl Bromide: The resulting suspension is stirred and cooled in an ice bath. 12.0 g (0.070 mol) of benzyl bromide is added dropwise over approximately 5 minutes.

-

Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.

-

Workup: The suspension is filtered through a pad of Celite, and the filter cake is washed with two 50-mL portions of toluene. The combined filtrates are concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product (9.6–10.4 g) is purified by silica gel column chromatography using a 5% tetrahydrofuran in hexane eluent system.

-

Isolation: The fractions containing the product are combined and the solvent is evaporated. The resulting liquid is distilled under reduced pressure to yield this compound (boiling point 77–79°C at 0.2 mm). The typical yield is in the range of 43-49%.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of precursors for compounds of biological interest. For instance, it was employed in the synthesis of (r,s)-mevalonolactone-2-¹³C, a labeled form of a key intermediate in the biosynthesis of isoprenoids.[4] While direct applications in drug development or specific signaling pathway modulation are not extensively documented, its utility as a building block suggests potential for the synthesis of novel pharmaceutical candidates. Further research may uncover more direct roles for this compound or its derivatives in medicinal chemistry.

References

Synthesis of 4-Benzyloxy-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 4-benzyloxy-2-butanone, a valuable intermediate in organic synthesis. The document provides a comparative analysis of the methodologies, quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in the selection and implementation of the most suitable synthesis strategy.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its structure incorporates a protected hydroxyl group and a ketone functionality, making it a versatile precursor for a range of chemical transformations. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired scale, and reaction efficiency. This guide explores two robust and well-established methods for its synthesis: the Acetoacetic Ester Synthesis and the Williamson Ether Synthesis.

Comparative Synthesis Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway offers distinct advantages and considerations for the synthetic chemist.

Pathway 1: Acetoacetic Ester Synthesis

This classical approach utilizes the alkylation of a β-keto ester, ethyl acetoacetate, with benzyl bromide. The reaction proceeds via the formation of an enolate, which acts as a nucleophile. Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield the target ketone.[1][2][3] This method is a cornerstone of ketone synthesis, offering a reliable route from readily available starting materials.[4][5][6]

Pathway 2: Williamson Ether Synthesis

This pathway involves the direct benzylation of 4-hydroxy-2-butanone. The reaction is a nucleophilic substitution (SN2) where the alkoxide, generated from the hydroxyl group of 4-hydroxy-2-butanone, displaces the bromide from benzyl bromide to form the corresponding benzyl ether.[7][8] This method is often efficient for the formation of ethers from alcohols and alkyl halides.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Williamson Ether Synthesis, as detailed in the experimental protocol. Data for the Acetoacetic Ester Synthesis is more general in the literature, with yields being highly dependent on specific reaction conditions.

| Parameter | Value | Reference |

| Yield | 43–49% | Organic Syntheses Procedure |

| Boiling Point | 77–79 °C (at 0.2 mmHg) | Organic Syntheses Procedure |

| Refractive Index (n_D^25) | 1.5018 | Organic Syntheses Procedure |

| Molecular Formula | C₁₁H₁₄O₂ | [9] |

| Molecular Weight | 178.23 g/mol | [9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthesis pathways.

Caption: Acetoacetic Ester Synthesis Pathway.

Caption: Williamson Ether Synthesis Pathway.

Experimental Protocols

The following are detailed experimental protocols for the two synthesis pathways.

Pathway 1: Acetoacetic Ester Synthesis of this compound

This protocol is a representative procedure based on the principles of the acetoacetic ester synthesis.[1][4][5][6]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Benzyl bromide

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium chloride (brine), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add ethyl acetoacetate dropwise at room temperature. Stir the mixture for approximately 1 hour to ensure complete formation of the sodium enolate.

-

Alkylation: To the solution of the enolate, add benzyl bromide dropwise. The reaction mixture is then heated to reflux for several hours. The progress of the alkylation can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Hydrolysis and Decarboxylation: The crude alkylated ester is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by refluxing with an aqueous solution of hydrochloric acid. The reaction is continued until the evolution of carbon dioxide ceases.

-

Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Pathway 2: Williamson Ether Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

4-Hydroxy-2-butanone

-

Dry toluene

-

Freshly prepared silver oxide (Ag₂O)

-

Benzyl bromide

-

Celite

-

Tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Charging the Flask: The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

-

Addition of Benzyl Bromide: The suspension is stirred and cooled in an ice bath. 12.0 g (0.070 mol) of benzyl bromide is added over approximately 5 minutes.

-

Reaction: The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

-

Filtration and Evaporation: The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene. The combined filtrates are evaporated under reduced pressure.

-

Purification: The remaining liquid is dissolved in 15 mL of 5% tetrahydrofuran in hexane and applied to a silica gel column (5-cm × 47.5-cm) packed in 5% tetrahydrofuran in hexane. The column is eluted with 5% tetrahydrofuran in hexane to separate by-products. The product is then eluted with tetrahydrofuran.

-

Distillation: The solvent is evaporated, and the remaining liquid is distilled under reduced pressure to yield 3.87–4.33 g (43–49%) of pure this compound.

Conclusion

Both the Acetoacetic Ester Synthesis and the Williamson Ether Synthesis provide viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The Williamson Ether Synthesis offers a more direct route with a well-documented, high-yielding protocol. The Acetoacetic Ester Synthesis, while more indirect, is a versatile and fundamental method in organic chemistry. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. francis-press.com [francis-press.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectroscopic Data of 4-Benzyloxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-2-butanone (CAS No. 6278-91-7), a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental protocols for the synthesis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.32 | Singlet | 5H | C₆H₅ | |

| 4.50 | Singlet | 2H | -OCH₂Ph | |

| 3.78 | Triplet | 2H | -CH₂O- | 6 |

| 2.70 | Triplet | 2H | -COCH₂- | 6 |

| 2.17 | Singlet | 3H | CH₃CO- |

Solvent: CDCl₃. Reference: Organic Syntheses, CV 6, 101.[1]

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| 1725, 1710 | C=O stretch (split) |

| 1360 | C-H bend (CH₃) |

| 1175 | C-O stretch |

| 1110, 1090 | C-O stretch |

| 740, 700 | C-H out-of-plane bend (aromatic) |

Sample preparation: Liquid film.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~207 | C=O |

| ~138 | C (quaternary, aromatic) |

| ~128.5 | CH (aromatic) |

| ~127.8 | CH (aromatic) |

| ~73 | -OCH₂Ph |

| ~68 | -CH₂O- |

| ~45 | -COCH₂- |

| ~30 | CH₃CO- |

Table 4: Predicted Mass Spectrometry Data

| m/z (Predicted) | Proposed Fragment |

| 178 | [M]⁺ |

| 163 | [M - CH₃]⁺ |

| 135 | [M - CH₃CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound [1]

This procedure describes the synthesis of this compound from 4-hydroxy-2-butanone and benzyl bromide.

Materials:

-

4-Hydroxy-2-butanone

-

Dry toluene

-

Freshly prepared silver oxide

-

Benzyl bromide

-

Celite

-

Silica gel

-

Tetrahydrofuran

-

Hexane

Procedure:

-

A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

-

The suspension is stirred and cooled in an ice bath.

-

12.0 g (0.070 mol) of benzyl bromide is added over approximately 5 minutes.

-

The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

-

The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.

-

The combined filtrates are evaporated under reduced pressure.

-

The resulting liquid is purified by column chromatography on silica gel using 5% tetrahydrofuran in hexane as the eluent.

-

The product-containing fractions are combined, the solvent is evaporated, and the residue is distilled under reduced pressure to yield this compound.

Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data.

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced, ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Chemical structure and predicted mass spectral fragmentation of this compound.

References

A Technical Guide to the Safe Handling of 4-Benzyloxy-2-butanone

Introduction

4-Benzyloxy-2-butanone (CAS No: 6278-91-7) is a chemical intermediate used in various organic synthesis applications, including the preparation of 4-benzyloxy-2-butanol and 3-amino-2-oxo-1,2-oxaphospholane.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound, based on available safety data.

Hazard Identification and Classification

The primary hazards associated with this compound are serious eye damage and skin irritation.[2][3] It is classified under the Globally Harmonized System (GHS) as follows.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[2][4] | GHS05 (Corrosion) | Danger [2][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] | GHS07 (Exclamation Mark) | Warning [3][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂[2] |

| Molecular Weight | 178.23 g/mol [2] |

| Appearance | Clear, light yellow liquid[2] |

| Melting Point | 8 °C[2] |

| Boiling Point | 90 - 92 °C @ 0.1 hPa[2] |

| Relative Density | 1.027 g/cm³ at 20 °C[2] |

| Flash Point | >113 °C (closed cup)[2] |

Toxicological Profile

The available toxicological data indicates low acute toxicity via oral and dermal routes. The primary toxicological concerns are localized effects on the skin and eyes.

| Toxicity Endpoint | Species | Route | Value |

| Acute Toxicity | Rat | Oral | LD50 > 5,000 mg/kg[2] |

| Acute Toxicity | Rabbit | Dermal | LD50 > 5,000 mg/kg[2] |

-

Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][3]

-

Other Toxicological Data : Data regarding respiratory or skin sensitization, germ cell mutagenicity, and reproductive toxicity are not available.[2]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risk.

4.1 Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Accessible safety showers and eye wash stations are mandatory.[3]

4.2 Personal Protective Equipment (PPE) The selection of PPE must be based on the concentration and amount of the substance being handled.[2]

| Protection Type | Specification |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU), such as safety goggles with side-shields or a face shield.[2][3] |

| Skin Protection | Wear protective gloves and impervious clothing.[2][3] |

| Respiratory Protection | Respiratory protection is not typically required for normal handling.[2] For nuisance exposures or in situations with inadequate ventilation, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[2] |

4.3 General Hygiene and Handling Practices Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in laboratory areas.[6] Wash hands thoroughly after handling the material.[3] Contaminated clothing should be removed and washed before reuse.[3]

4.4 Storage Conditions Store in a cool, dry, and well-ventilated place.[2][3] Keep containers tightly sealed.[2][3] The recommended storage temperature is between 2-8°C.[3][4][5] This substance is incompatible with strong oxidizing agents.[2]

Experimental Workflows

The following diagram illustrates a standard workflow for handling laboratory chemicals like this compound, emphasizing safety at each step.

Emergency Procedures

5.1 First Aid Measures Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact : Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Get medical help immediately.[2]

-

Skin Contact : Wash off with soap and plenty of water.[2] Remove contaminated clothing. A physician should be called if irritation persists.[3]

-

Inhalation : Move the person into fresh air.[2] If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[3]

-

Ingestion : Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Call a physician.[3]

5.2 Accidental Release Measures For spills, avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation and wear full personal protective equipment.[3] Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomite, universal binders).[3] Place the material in a suitable, closed container for disposal according to local regulations.[2]

5.3 Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Special Hazards : Under fire conditions, hazardous decomposition products such as carbon oxides can form.[2]

-

Advice for Firefighters : If necessary, wear a self-contained breathing apparatus for firefighting.[2]

Experimental Protocols Cited

The toxicological data presented in this guide, such as LD50 values, are derived from standardized experiments conducted under controlled conditions, typically following guidelines set by organizations like the OECD (Organisation for Economic Co-operation and Development). The safety data sheets from which this information is sourced affirm that the acute oral LD50 in rats and the acute dermal LD50 in rabbits are both greater than 5,000 mg/kg, but they do not provide detailed, step-by-step methodologies for these toxicological assays.[2] These studies involve administering specified doses of the substance to test animals and observing for mortality and toxic effects over a set period.

Conclusion

This compound is a valuable chemical reagent that can be used safely by adhering to standard laboratory safety protocols. The most significant hazards are serious eye damage and skin irritation, necessitating stringent use of appropriate personal protective equipment, particularly eye and face protection. By understanding its properties and following the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

4-Benzyloxy-2-butanone: A Versatile Chemical Intermediate in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzyloxy-2-butanone is a key chemical intermediate valued for its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and fragrance industries. This bifunctional molecule, featuring a ketone and a benzyl-protected primary alcohol, serves as a versatile building block for introducing a C4 chain with differentiated reactivity at each end. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on detailed experimental protocols and its role in the development of bioactive compounds.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a sweet, fruity odor.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 6278-91-7 | [2] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 90-92 °C at 0.1 mmHg | [1] |

| Density | 1.027 g/mL at 20 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the benzylation of 4-hydroxy-2-butanone. A detailed and reliable experimental protocol is provided in Organic Syntheses, a peer-reviewed source of detailed experimental procedures.

Experimental Protocol: Benzylation of 4-Hydroxy-2-butanone

This procedure describes the synthesis of this compound from 4-hydroxy-2-butanone and benzyl bromide using silver oxide as a base.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Equipment:

-

4-hydroxy-2-butanone

-

Benzyl bromide

-

Silver oxide (freshly prepared)

-

Toluene (dry)

-

Celite

-

Silica gel

-

Tetrahydrofuran (THF)

-

Hexane

-

100-mL three-necked, round-bottomed flask

-

Magnetic stirring bar

-

Condenser with nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Distillation apparatus

Procedure:

-

A 100-mL, three-necked, round-bottomed flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.[3]

-

The suspension is stirred and cooled in an ice bath.[3]

-

12.0 g (0.070 mol) of benzyl bromide is added dropwise over approximately 5 minutes.[3]

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.[3]

-

The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.[3]

-

The combined filtrates are concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography on silica gel using 5% tetrahydrofuran in hexane as the eluent.[3]

-

The fractions containing the product are combined and the solvent is evaporated.[3]

-

The resulting liquid is distilled under reduced pressure to yield 3.87–4.33 g (43–49%) of pure this compound as a colorless oil (bp 77–79 °C at 0.2 mmHg).[3]

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 4-Hydroxy-2-butanone | 88.11 | 4.40 | 0.050 | - |

| Benzyl bromide | 171.04 | 12.0 | 0.070 | - |

| Silver oxide | 231.74 | 13.9 | 0.060 | - |

| This compound | 178.23 | 3.87-4.33 | 0.022-0.024 | 43-49 |

Applications as a Chemical Intermediate

This compound is a valuable precursor in the synthesis of a variety of more complex molecules, leveraging the reactivity of its ketone functional group and the latent primary alcohol protected by the benzyl group.

Synthesis of Mevalonolactone

A notable application of this compound is in the synthesis of mevalonolactone, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The synthesis involves a Reformatsky-type reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of mevalonolactone.

In a specific example from Organic Syntheses, this compound is reacted with the lithium dianion of acetic acid-2-¹³C in tetrahydrofuran.[3] The reaction is initiated at 0 °C and then allowed to proceed at room temperature for 18 hours.[3] Subsequent hydrolysis and workup yield the desired (r,s)-mevalonolactone-2-¹³C.[3]

Precursor to Chiral Alcohols

The ketone functionality of this compound can be stereoselectively reduced to afford chiral 4-(benzyloxy)-2-butanol. This chiral alcohol is a valuable building block for the synthesis of enantiomerically pure compounds.

Role in the Synthesis of Bioactive Scaffolds

While direct, named applications in late-stage drug candidates are not extensively detailed in publicly available literature, the this compound scaffold is of significant interest in medicinal chemistry. The "benzyloxy-ethyl-ketone" moiety can be found in precursors to various heterocyclic systems. For instance, the ketone can be a handle for the construction of thiazole rings, which are present in a wide range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Logical Relationship in Drug Discovery:

References

The Cornerstone of Complex Synthesis: A Technical Guide to 4-Benzyloxy-2-butanone

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 4-Benzyloxy-2-butanone

This in-depth guide explores the pivotal role of this compound as a versatile building block in modern organic synthesis. With its unique combination of a reactive ketone carbonyl group and a protected primary alcohol, this compound serves as a valuable precursor for a wide array of complex molecules, ranging from pharmacologically active agents to nuanced fragrance components. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its use in research and development.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value |

| Boiling Point | 90-92 °C at 0.1 mmHg |

| Density | 1.027 g/mL at 20 °C |

| Purity | Typically ≥95% |

Synthesis of this compound:

A common and effective method for the preparation of this compound involves the benzylation of 4-hydroxy-2-butanone. The following protocol, based on a Williamson ether synthesis, provides a reliable route to this key intermediate.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

-

4-hydroxy-2-butanone

-

Toluene (dry)

-

Silver oxide (freshly prepared)

-

Benzyl bromide

-

Celite

-

Tetrahydrofuran (THF)

-

Hexane

-

Silica gel

Procedure:

-

A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

-

The suspension is stirred and cooled in an ice bath. 12.0 g (0.070 mol) of benzyl bromide is added dropwise over approximately 5 minutes.

-

The ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.

-

The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.

-

The combined filtrates are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of tetrahydrofuran in hexane.

-

The purified fractions are combined and the solvent is evaporated. The resulting liquid is distilled under reduced pressure to yield this compound.

Quantitative Data:

-

Yield: 43-49%[2]

Key Synthetic Transformations of this compound

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its ketone functionality allows for nucleophilic additions and alpha-functionalization, while the benzyloxy group provides a stable protecting group for the primary alcohol, which can be deprotected in later synthetic steps.

Stereoselective Aldol Reactions

A significant application of derivatives of this compound is in substrate-controlled stereoselective aldol reactions. For instance, (S)-4-benzyloxy-3-methyl-2-butanone undergoes highly diastereoselective titanium-mediated aldol reactions with a range of aldehydes.

Caption: Workflow for the Titanium-Mediated Aldol Reaction.

The diastereoselectivity of this reaction is excellent, providing the syn-aldol product in high yields.

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | 85 | >95:5 |

| Pivalaldehyde | 80 | >95:5 |

| Benzaldehyde | 75 | 90:10 |

Synthesis of Chiral γ-Amino Alcohols

The ketone functionality of this compound can be converted to an amino group through asymmetric reductive amination, providing access to valuable chiral γ-amino alcohols, which are important structural motifs in many pharmaceuticals.

Caption: Pathway to Chiral γ-Amino Alcohols.

Application in Drug Development: 5-Lipoxygenase Inhibition

Derivatives of this compound have shown potential in drug development as inhibitors of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical inflammatory pathway involved in the biosynthesis of leukotrienes, which are implicated in a variety of inflammatory diseases.

5-Lipoxygenase Signaling Pathway

Caption: Inhibition of the 5-Lipoxygenase Pathway.

Application in Fragrance Synthesis

The butanone structural motif is a key feature in many important fragrance compounds. For instance, 4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, is a widely used natural fragrance ingredient.[4] this compound can serve as a protected precursor to hydroxylated butanone derivatives, making it a valuable intermediate in the synthesis of novel fragrance molecules.

The synthesis of raspberry ketone often involves the hydrogenation of 4-(4-hydroxyphenyl)-3-buten-2-one. A similar synthetic strategy could be employed starting from derivatives of this compound to access a variety of aromatic and fruity fragrance compounds.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the stereoselective construction of complex acyclic molecules, the synthesis of chiral building blocks for pharmaceuticals, and as a precursor for fragrance compounds. The experimental protocols and quantitative data provided in this guide are intended to facilitate its application in a wide range of research and development settings, empowering scientists to explore new synthetic frontiers.

References

Discovery and history of 4-Benzyloxy-2-butanone

An In-depth Technical Guide on the Discovery and History of 4-Benzyloxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile organic compound, has found utility as a solvent and a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and fragrances. This technical guide provides a comprehensive overview of the discovery and history of this keto-ether, with a focus on its synthesis. Detailed experimental protocols for key synthetic routes are presented, along with a summary of its physicochemical properties.

Introduction

This compound, also known by its systematic name 4-(phenylmethoxy)-2-butanone, is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₄O₂.[1] Its structure incorporates both a ketone functional group and a benzyl ether moiety, bestowing upon it a unique reactivity profile that makes it a valuable building block in organic synthesis. This document aims to provide a detailed account of the historical development of synthetic methods for this compound and to serve as a practical guide for its preparation in a laboratory setting.

Discovery and Historical Context

The precise date and the identity of the scientist who first synthesized this compound are not prominently documented in readily available chemical literature. Its history is intrinsically linked to the development of synthetic methodologies for the protection of hydroxyl groups and the synthesis of keto-ethers. The Williamson ether synthesis, a long-established method for forming ethers, provides a foundational approach for the preparation of such compounds. The core strategy for synthesizing this compound has historically involved the benzylation of a suitable precursor, namely 4-hydroxy-2-butanone.

Early research into the synthesis of alkoxy ketones laid the groundwork for the preparation of compounds like this compound. The exploration of reactions involving the benzylation of alcohols and the synthesis of bifunctional molecules has been a continuous area of interest in organic chemistry. While a singular "discovery" paper for this compound is elusive, its preparation follows from well-established chemical principles that were extensively developed throughout the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 6278-91-7 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 90-92 °C at 0.1 mmHg | [3][4] |

| Density | 1.027 g/mL at 20 °C | [3] |

| Synonyms | 4-(Phenylmethoxy)-2-butanone, 4-(Benzyloxy)-2-butanone | [1] |

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main routes: the benzylation of 4-hydroxy-2-butanone and the oxidation of 4-(benzyloxy)-2-butanol.

Benzylation of 4-Hydroxy-2-butanone

This is the most common and direct method for the preparation of this compound. The reaction involves the protection of the hydroxyl group of 4-hydroxy-2-butanone as a benzyl ether.

A typical procedure for the benzylation of a hydroxyl group via the Williamson ether synthesis is as follows:

Materials:

-

Starting material with a free hydroxyl group (e.g., 4-hydroxy-2-butanone)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)

-

Triethylamine

-

Ethyl acetate

-

Distilled water

-

Brine

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure: [5]

-

Dissolve the starting material (1.0 equivalent) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.0 equivalents) to the solution, followed by the addition of benzyl bromide (1.5–2.0 equivalents).

-

Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Oxidation of 4-(Benzyloxy)-2-butanol

An alternative route to this compound involves the oxidation of the corresponding secondary alcohol, 4-(benzyloxy)-2-butanol. This method is contingent on the availability of the alcohol precursor.

A general procedure for the oxidation of a secondary alcohol to a ketone is provided below. Various oxidizing agents can be employed, such as those based on chromium (e.g., PCC, PDC) or Swern oxidation conditions.

Materials:

-

4-(Benzyloxy)-2-butanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve 4-(benzyloxy)-2-butanol (1.0 equivalent) in dry dichloromethane in a reaction flask.

-

Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product as necessary, for example, by column chromatography.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in a variety of organic transformations. It has been utilized as a solvent in laboratory settings for microextractions and has participated in reactions such as alkylations and the synthesis of tetrahydrofuran derivatives.[2] Furthermore, it has been employed in aminophosphonylation reactions followed by cyclization.[4] Its role as a precursor in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and fragrance industries, underscores its importance in synthetic organic chemistry.[3]

Conclusion

While the specific historical details of the initial discovery of this compound remain somewhat obscure, its synthesis is firmly rooted in the principles of classic organic reactions. The primary synthetic routes, involving the benzylation of 4-hydroxy-2-butanone and the oxidation of 4-(benzyloxy)-2-butanol, are robust and well-established. This technical guide provides researchers and chemists with the necessary information to understand the background and effectively synthesize this valuable chemical intermediate. As a versatile building block, this compound is poised to continue to play a role in the development of new synthetic methodologies and the creation of novel molecules.

References

- 1. CAS 6278-91-7: 4-(Phenylmethoxy)-2-butanone | CymitQuimica [cymitquimica.com]

- 2. 4-(Benzyloxy)-2-butanone | 6278-91-7 | GAA27891 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 6278-91-7 [chemicalbook.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-butanone: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-butanone, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and its role as a building block in the creation of complex, biologically active molecules.

Core Concepts: Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid that serves as a key intermediate in the production of pharmaceuticals, fragrances, and flavors.[1][2] Its utility in organic chemistry stems from its bifunctional nature, possessing both a ketone carbonyl group and a benzyl-protected primary alcohol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 6278-91-7 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.027 g/mL at 20 °C | [2] |

| Boiling Point | 90-92 °C at 0.1 mmHg | [2] |

| Flash Point | 112.4 °C | [2] |

| Refractive Index (n20/D) | 1.505 | [2] |

| Purity | Typically 95-98% | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic features.

| Spectroscopy | Key Features and Assignments | Reference(s) |

| ¹H NMR | The proton NMR spectrum of 2-butanone, a related compound, shows characteristic signals for the methyl and methylene groups adjacent to the carbonyl. For this compound, one would expect additional signals for the benzylic protons and the aromatic ring. | [4] |

| ¹³C NMR | The ¹³C NMR spectrum of 2-butanone shows four distinct carbon environments. The carbonyl carbon is typically found at the low-field end of the spectrum (around 208 ppm). For this compound, additional signals for the benzyloxy group and the aromatic ring would be present. | [5] |

| Infrared (IR) | The IR spectrum of a ketone like 2-butanone is characterized by a strong C=O bond absorption in the region of 1700-1725 cm⁻¹. The spectrum of this compound would also exhibit C-H stretching from the alkyl and aromatic moieties, and C-O stretching from the ether linkage. | [6][7] |

| Mass Spectrometry | The mass spectrum of 2-butanone shows fragmentation patterns resulting from α-cleavage around the carbonyl group. For this compound, fragmentation would also involve the benzylic group, likely leading to a prominent tropylium ion peak (m/z 91). | [8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 4-hydroxy-2-butanone. The following is a representative experimental protocol.

Reaction: 4-hydroxy-2-butanone + Benzyl bromide → this compound

Materials:

-

4-hydroxy-2-butanone

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

To a solution of 4-hydroxy-2-butanone in anhydrous THF, slowly add sodium hydride (60% dispersion in mineral oil) at 0 °C.

-

After the addition is complete, add benzyl bromide to the reaction mixture.

-

Stir the reaction mixture at 25 °C for 6 hours.

-

Quench the reaction with cold water and extract with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a colorless oil.

A similar procedure for the synthesis of 6-benzyloxy-1-hexanol reported a yield of 91%.[9]

Reduction of this compound to 4-Benzyloxy-2-butanol

The ketone functionality of this compound can be reduced to a secondary alcohol, a key step in the synthesis of chiral building blocks. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[10]

Reaction: this compound + NaBH₄ → 4-Benzyloxy-2-butanol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in 95% ethanol and cool the solution in an ice bath.

-

Add sodium borohydride to the solution. The reaction mixture will warm up.

-

After 15 minutes, add water and heat the solution to boiling.

-

Cool the mixture to room temperature and perform a liquid-liquid extraction with dichloromethane.

-

Wash the organic layer with 3 M sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to obtain the crude 4-benzyloxy-2-butanol.

-

The product can be further purified by recrystallization or chromatography.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable example is its application in the synthesis of renin inhibitors like Aliskiren, which is used to treat hypertension.[11][12]

Role in the Synthesis of Aliskiren

The synthesis of Aliskiren, a potent and orally active renin inhibitor, relies on a chiral building block that can be derived from a precursor similar to this compound, namely (S)-4-(benzyloxy)-3-methylbutanoic acid.[11] This highlights the importance of the benzyloxybutane scaffold in accessing key intermediates for complex drug molecules.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical pathway for the regulation of blood pressure. Aliskiren acts by inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of this cascade.[11][13]

Below is a diagram illustrating the synthesis of a key γ-lactone intermediate for Aliskiren from (S)-4-(benzyloxy)-3-methylbutanoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. memphis.edu [memphis.edu]

- 6. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Butanone, 4-phenyl- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. CN101284769B - Synthetic method for mainly intermediate compounds of anti-hypertensive drug aliskiren - Google Patents [patents.google.com]

- 13. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Benzyloxy-2-butanone via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 4-benzyloxy-2-butanone from 4-hydroxy-2-butanone using the Williamson ether synthesis. This method offers a reliable pathway for the benzylation of primary alcohols. The protocol details the experimental procedure, including reaction setup, workup, and purification. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceutical compounds and other complex molecules. The benzyl ether serves as a robust protecting group for the hydroxyl functionality of 4-hydroxy-2-butanone, a bifunctional molecule with both a ketone and a hydroxyl group.[1][2] The Williamson ether synthesis is a classic and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] This application note outlines a detailed protocol for the efficient synthesis of this compound using 4-hydroxy-2-butanone and benzyl bromide.

Reaction Scheme

The synthesis proceeds in two main steps: the deprotonation of the hydroxyl group of 4-hydroxy-2-butanone to form an alkoxide, followed by the nucleophilic attack of the alkoxide on benzyl bromide.

-

Step 1: Deprotonation CH3COCH2CH2OH + NaH -> CH3COCH2CH2O-Na+ + H2

-

Step 2: Nucleophilic Substitution (SN2) CH3COCH2CH2O-Na+ + C6H5CH2Br -> CH3COCH2CH2OCH2C6H5 + NaBr

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Hydroxy-2-butanone | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Benzyl Bromide (BnBr) | ≥99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Saturated Ammonium Chloride (NH4Cl) solution | ACS Reagent | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | Fisher Scientific |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or Nitrogen gas inlet

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Procedure

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is flame-dried and allowed to cool under a stream of argon or nitrogen.

-

Addition of Sodium Hydride: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is carefully weighed and added to the flask. Anhydrous THF is then added via syringe.

-

Addition of 4-Hydroxy-2-butanone: The flask is cooled to 0 °C in an ice bath. A solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous THF is added dropwise to the suspension of sodium hydride over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to allow for complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

-

Addition of Benzyl Bromide: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 4-Hydroxy-2-butanone | 88.11 | 11.35 | 1.0 | 1.0 g | - | - | - |

| Sodium Hydride (60%) | 24.00 | 12.49 | 1.1 | 0.50 g | - | - | - |

| Benzyl Bromide | 171.04 | 12.49 | 1.1 | 2.14 g | - | - | - |

| This compound | 178.22 | - | - | - | 2.02 | 1.72 | 85 |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Conclusion

The described protocol for the synthesis of this compound via Williamson ether synthesis is a robust and efficient method for obtaining the desired product in high yield. The use of sodium hydride ensures complete deprotonation of the primary alcohol, facilitating a clean SN2 reaction with benzyl bromide. This application note provides a detailed and reproducible procedure that can be readily implemented in a laboratory setting for the synthesis of this and similar benzylated compounds.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Benzyloxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Benzyloxy-2-butanone via the Williamson ether synthesis. This compound serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceutical agents and fragrance components.[1][2][3] The described method is a well-established and reliable procedure for obtaining the target molecule.

Introduction and Application

The Williamson ether synthesis is a fundamental and versatile method for preparing symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[4][6][7] This method is widely employed in both laboratory and industrial settings due to its broad scope and reliability.[4]

This compound is a key building block in organic chemistry. Its functional groups, a ketone and a benzyl ether, allow for a variety of subsequent chemical transformations. It has been utilized in the synthesis of more complex molecules, including biologically active compounds and natural products.[2] For instance, it can be used as a precursor for the synthesis of 4-benzyloxy-2-butanol.[2]

Reaction Principle and Mechanism

The synthesis of this compound from 4-hydroxy-2-butanone and benzyl bromide is a classic example of the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-2-butanone to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This results in the formation of a new carbon-oxygen bond, yielding the desired ether, and the displacement of the bromide ion.

The reaction follows an SN2 pathway, which is favored by the use of a primary alkyl halide (benzyl bromide) and a primary alkoxide.[4][6] The mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[8]

3.1. Materials and Equipment

-

Reagents:

-

4-Hydroxy-2-butanone (95%)

-

Benzyl bromide

-

Silver oxide (freshly prepared)

-

Toluene (dry)

-

Hexane

-

Tetrahydrofuran (THF)

-

-

Equipment:

-

100-mL three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Distillation apparatus

-

3.2. Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.[8]

-

Addition of Benzyl Bromide: Stir the suspension and cool it in an ice bath. Add 12.0 g (0.070 mol) of benzyl bromide dropwise over approximately 5 minutes.[8]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.[8]

-

Work-up: Filter the reaction mixture through a Büchner funnel and wash the collected solid with toluene. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.[8]

-

Purification (Column Chromatography): Purify the crude product by column chromatography on silica gel. Elute the column with 5% tetrahydrofuran in hexane to separate benzyl bromide, dibenzyl ether, and other minor by-products. The product is then eluted with a higher concentration of tetrahydrofuran.[8]

-

Purification (Distillation): After evaporating the solvent from the product-containing fractions, distill the resulting liquid under reduced pressure to obtain pure this compound.[8]

3.3. Monitoring the Reaction

The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates. The Rf values for the key components in a given solvent system are provided in the table below.[8]

Data Presentation

Table 1: Physical and Chromatographic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Refractive Index (nD) | Rf Value* |

| This compound | C₁₁H₁₄O₂ | 178.23 | 77–79 / 0.2[8] | 1.5018[8] | 0.20[8] |

| Benzyl bromide | C₇H₇Br | 171.04 | - | - | 0.72[8] |

| Dibenzyl ether | C₁₄H₁₄O | 198.26 | - | - | 0.61[8] |

| Benzyl alcohol | C₇H₈O | 108.14 | - | - | 0.09[8] |

*Rf values were determined on silica gel TLC plates. The exact solvent system used for this reported data was not specified in the reference.[8]

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Moles of 4-hydroxy-2-butanone | 0.050 mol |

| Moles of benzyl bromide | 0.070 mol |

| Moles of silver oxide | 0.060 mol |

| Reaction time | 18 hours |

| Reaction temperature | Room temperature |

| Yield | 43–49% |

Safety Precautions

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

Silver oxide is a strong oxidizing agent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone C=O stretch, ether C-O stretch).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition. An analysis for C₁₁H₁₄O₂ should yield approximately C, 74.13% and H, 7.92%.[8]

Conclusion